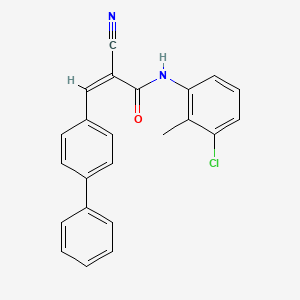

3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

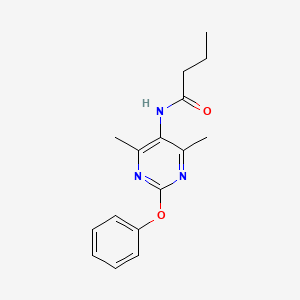

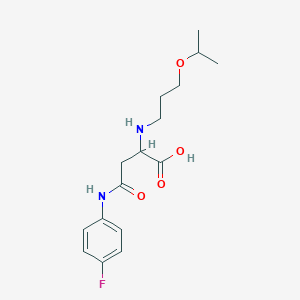

“3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid” is a chemical compound with the molecular formula C19H17NO2 and a molecular weight of 291.35 . It is used in proteomics research .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C19H17NO2/c1-11-9-12(2)17-15(10-11)16(19(21)22)13(3)18(20-17)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,21,22) . This code provides a detailed representation of the molecule’s structure.Scientific Research Applications

Antibacterial Properties

Studies on quinoline derivatives, such as the work by Koga et al. (1980), explore the antibacterial activities of monosubstituted 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids and their polysubstituted counterparts. The research highlights the synthesis and significant antibacterial activity of these compounds against both Gram-positive and Gram-negative bacteria, emphasizing the structure-activity relationships that enhance their effectiveness (Koga et al., 1980).

Antitumor Activity

Atwell et al. (1988) conducted studies on isomeric phenylquinoline-8-carboxamides, evaluating them as antitumor agents. These compounds exhibit antitumor activity through intercalative binding to DNA, with the activity depending on the presence and position of the phenyl ring. This research suggests that specific configurations of quinoline derivatives can intercalate with DNA, showing potential as antitumor drugs with broad-spectrum activity in leukemia and solid-tumor assays (Atwell et al., 1988).

Synthetic Methodologies

Shabashov and Daugulis (2010) developed a method for auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp³ and sp² C-H bonds in carboxylic acid derivatives, employing a carboxylic acid 2-methylthioaniline- or 8-aminoquinoline amide substrate. This method facilitates the selective functionalization of primary and secondary sp³ C-H bonds, showcasing the versatility of quinoline derivatives in complex organic synthesis and the functionalization of inert C-H bonds (Shabashov & Daugulis, 2010).

Photolabile Protecting Groups

Fedoryak and Dore (2002) introduced a photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ), demonstrating its greater single photon quantum efficiency compared to other caging groups. This finding underlines the potential of quinoline derivatives in developing photolabile protecting groups that could be used in vivo, highlighting their utility in biological and chemical studies (Fedoryak & Dore, 2002).

properties

IUPAC Name |

3,6,8-trimethyl-2-phenylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-11-9-12(2)17-15(10-11)16(19(21)22)13(3)18(20-17)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGGVDIKLFZRPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(C(=N2)C3=CC=CC=C3)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2854577.png)

![2-Methyl-7-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2854578.png)

![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzenecarboxamide](/img/structure/B2854579.png)

![Ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2854586.png)

![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2854594.png)